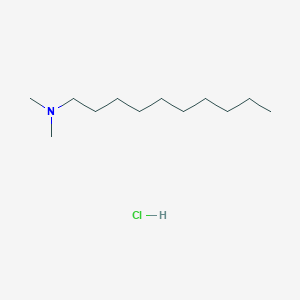
5-(1,3-Dithian-2-yl)pentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Dithian-2-yl)pentan-2-one is an organic compound that features a dithiane ring, which is a six-membered ring containing two sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
5-(1,3-Dithian-2-yl)pentan-2-one can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted into the desired dithiane compound. Common catalysts used in this process include iodine, p-toluenesulfonic acid, and silica gel .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
化学反应分析
Types of Reactions
5-(1,3-Dithian-2-yl)pentan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or hydrocarbons .
科学研究应用
5-(1,3-Dithian-2-yl)pentan-2-one has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 5-(1,3-Dithian-2-yl)pentan-2-one involves its ability to form stable thioacetal intermediates, which can protect carbonyl groups during chemical reactions . This stability is due to the presence of the dithiane ring, which can undergo reversible transformations under specific conditions . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
相似化合物的比较
Similar Compounds
1,3-Dithiolane: Another sulfur-containing ring compound used as a protecting group for carbonyl compounds.
1,3-Dithiane: Similar to 5-(1,3-Dithian-2-yl)pentan-2-one but with different substituents on the ring.
Oxathiolane: Contains both sulfur and oxygen atoms in the ring and is used for similar purposes.
Uniqueness
This compound is unique due to its specific structure, which provides enhanced stability and reactivity compared to other dithiane derivatives . Its ability to form stable thioacetal intermediates makes it particularly valuable in organic synthesis .
属性
CAS 编号 |
101033-09-4 |
|---|---|
分子式 |
C9H16OS2 |
分子量 |
204.4 g/mol |
IUPAC 名称 |
5-(1,3-dithian-2-yl)pentan-2-one |
InChI |
InChI=1S/C9H16OS2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,2-7H2,1H3 |
InChI 键 |
AAFCLZOCTVXBMG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCC1SCCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


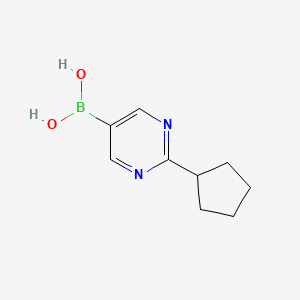
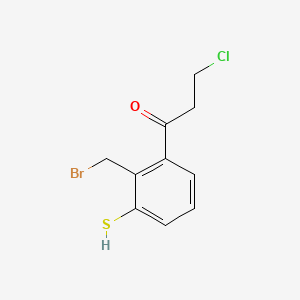

![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)


![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridin-1-ium bromide](/img/structure/B14072646.png)
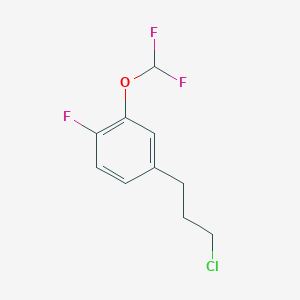


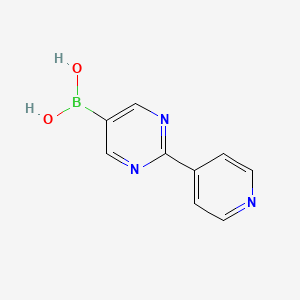
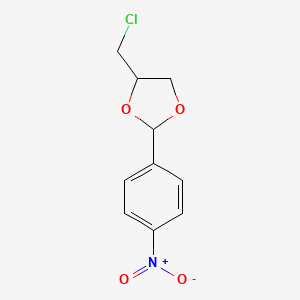
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
